methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate
Overview
Description
Methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate is an intriguing compound with diverse potential applications in various fields, including chemistry, biology, medicine, and industry. This molecule consists of a benzenecarboxylate ester linked to a pyridine derivative, which incorporates both aromatic and heterocyclic functionalities that contribute to its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate can be achieved through a multi-step process involving various reaction types. Typically, the preparation involves the following steps:
Synthesis of the pyridine derivative: : This step involves the construction of the 2-oxo-6-phenyl-1(2H)-pyridine core. A common method is the condensation of 2-acetylpyridine with benzaldehyde in the presence of a base, followed by cyclization and oxidation to yield the desired pyridine derivative.
Esterification: : The pyridine derivative is then subjected to an esterification reaction with methyl 4-carboxybenzoate. This step often requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature, pressure, and catalyst loading, are critical to ensure high yields and purity of the final product. Continuous flow processes and advanced purification techniques, including recrystallization and chromatography, are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl or pyridine moieties, resulting in the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can target the oxo group in the pyridine ring, leading to the formation of hydroxylated derivatives. Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, especially at the aromatic rings. Halogenation, nitration, and sulfonation are some of the common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, conditions: acidic or basic medium, elevated temperature.
Reduction: : Sodium borohydride, lithium aluminum hydride, conditions: solvent such as ethanol or ether, ambient or slightly elevated temperature.
Substitution: : Halogens (Br₂, Cl₂), concentrated sulfuric acid, nitric acid, conditions: varying temperatures and solvents depending on the specific reaction.
Major Products Formed
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex organic molecules. Its versatile reactivity makes it an attractive intermediate in organic synthesis.
Biology: : Investigated for its potential biological activity. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: : Potential use as a lead compound in drug discovery. Its structure-activity relationships (SAR) can be studied to optimize pharmacological properties.
Industry: : Applications in the development of materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The compound's mechanism of action can vary depending on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic processes, interference with metabolic pathways, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-benzoylbenzoate:
2-oxo-6-phenyl-1,2-dihydroquinoline: : Contains a quinoline ring instead of a pyridine ring, which alters its electronic properties and reactivity.
Methyl 4-(benzylamino)benzoate: : Features an amino group instead of the oxo-pyridinyl moiety, leading to different chemical behavior and biological activity.
Uniqueness
Methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate stands out due to its unique combination of aromatic and heterocyclic structures, which confer a distinct set of chemical properties and reactivity
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Properties
IUPAC Name |
methyl 4-[(2-oxo-6-phenylpyridin-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-24-20(23)17-12-10-15(11-13-17)14-21-18(8-5-9-19(21)22)16-6-3-2-4-7-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZAQIZCUCGGDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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